An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-iodobenzoate: Synthesis, Reactivity, and Applications
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-iodobenzoate: Synthesis, Reactivity, and Applications
Executive Summary: Methyl 2-(bromomethyl)-5-iodobenzoate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its structure is characterized by two distinct and orthogonally reactive moieties: a benzylic bromide and an aryl iodide. This dual functionality allows for selective, sequential chemical transformations, making it a valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via radical bromination, an exploration of its unique reactivity, and a discussion of its applications in pharmaceutical and materials science research.
Molecular Profile and Physicochemical Properties
Methyl 2-(bromomethyl)-5-iodobenzoate is a trifunctionalized benzene derivative. The strategic placement of a methyl ester, a benzylic bromide, and an aryl iodide creates a scaffold ripe for diverse chemical modifications. The introduction of halogen atoms is a common strategy in drug design to enhance biological properties like metabolic stability and lipophilicity.[1][2][3]
Chemical Structure and Identifiers
The core structure consists of a methyl benzoate backbone, with a bromomethyl group at the ortho-position (C2) and an iodine atom at the meta-position (C5). This specific arrangement is key to its synthetic utility.
| Identifier | Value |
| IUPAC Name | methyl 2-(bromomethyl)-5-iodobenzoate |
| CAS Number | 1310377-56-0[4][5][6][7] |
| Molecular Formula | C₉H₈BrIO₂ |
| Molecular Weight | 354.97 g/mol [4] |
| InChI Key | UCENSHTXYGCSJO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)I)CBr |
Physicochemical and Spectral Data
Experimental data for this specific compound is primarily available from commercial suppliers. The properties listed are consistent with its structure as a solid, halogenated aromatic ester.
| Property | Value / Description | Source |
| Physical Form | White to yellow solid | |
| Purity | ≥95% | [4] |
| Storage Temperature | 2-8 °C | |
| ¹H NMR | Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the benzylic protons (-CH₂Br, ~4.5-4.8 ppm), and multiple signals in the aromatic region (7-8 ppm). | Predicted |
| ¹³C NMR | Expected signals include peaks for the methyl carbon (~52 ppm), the benzylic carbon (~30 ppm), multiple aromatic carbons (120-140 ppm), and the carbonyl carbon (~165 ppm). | Predicted |
| Mass Spec (EI) | Expected M⁺ peaks at m/z 354 and 356 (approx. 1:1 ratio due to Br isotopes). Key fragment would be loss of ·Br (m/z 275). | Predicted |
Synthesis and Purification
The most logical and field-proven approach to synthesizing Methyl 2-(bromomethyl)-5-iodobenzoate is through the selective free-radical bromination of the corresponding methyl-substituted precursor, Methyl 5-iodo-2-methylbenzoate. This transformation is a classic example of a Wohl-Ziegler bromination .[8][9][10]
Retrosynthetic Analysis & Strategy
The causality behind this synthetic choice is rooted in the differential reactivity of C-H bonds. Benzylic C-H bonds are significantly weaker (~90 kcal/mol) than other sp³ C-H bonds, making them susceptible to selective abstraction by a bromine radical.[11][12] N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady-state concentration of molecular bromine (Br₂), which suppresses undesired electrophilic aromatic substitution on the electron-rich ring.[12][13][14]
Recommended Synthetic Protocol: Wohl-Ziegler Bromination
This protocol is a self-validating system; the reaction's progress can be monitored by observing the dense NBS reagent at the bottom of the flask being consumed and replaced by the less dense succinimide, which floats.[10]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 5-iodo-2-methylbenzoate (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, traditionally carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or trifluorotoluene.[8][10]
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (~0.02 eq).
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. The reaction is typically initiated by heat or irradiation with a broad-spectrum lamp.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Visually, the reaction is often complete when all the denser NBS has been converted to the less dense succinimide, which will float on top of the CCl₄.[10]
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a water and brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Chemical Reactivity and Mechanistic Insights
The synthetic power of Methyl 2-(bromomethyl)-5-iodobenzoate stems from its two distinct reactive handles, which can be addressed with high chemoselectivity.
Reactions at the Benzylic Bromide: A Potent Electrophile
The bromomethyl group is an excellent electrophile for Sₙ2 reactions. The benzylic position stabilizes the transition state of the substitution, leading to high reactivity with a wide range of nucleophiles.[15][16] This allows for the facile introduction of the 2-(methoxycarbonyl)-4-iodobenzyl moiety into other molecules.
Typical Nucleophiles:
-
Amines (N-alkylation): Primary and secondary amines readily displace the bromide to form secondary or tertiary amines, respectively.
-
Alcohols/Phenols (O-alkylation): Deprotonation with a mild base followed by reaction yields ethers.
-
Thiols (S-alkylation): Thiolates are excellent nucleophiles and form thioethers.
-
Carboxylates (O-alkylation): Forms ester linkages.
This reactivity is fundamental in fragment-based drug discovery for linking molecular scaffolds. For instance, a similar building block, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of the drug Lenalidomide.[17]
Reactions at the Aryl Iodide: Cross-Coupling Chemistry
The carbon-iodine bond is a premier functional group for transition-metal-catalyzed cross-coupling reactions. In general, the reactivity of aryl halides in these reactions follows the trend I > Br > Cl, making the aryl iodide the more reactive site in palladium-catalyzed processes compared to a hypothetical aryl bromide.[18] This site is ideal for forming new carbon-carbon or carbon-heteroatom bonds.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., boronic acid or ester) to form a C-C bond, yielding biaryl structures.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, creating an arylethynyl moiety.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, yielding substituted anilines.
-
Heck Coupling: Reaction with an alkene to form a C-C bond.
Orthogonal Synthetic Strategies
The true elegance of this building block lies in the ability to perform sequential, site-selective reactions. A researcher can first utilize the benzylic bromide in an Sₙ2 reaction under conditions that do not affect the aryl iodide. Subsequently, the newly formed molecule can be subjected to a palladium-catalyzed cross-coupling reaction at the aryl iodide position. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of highly complex target molecules.
Applications in Research and Development
The unique structural features of Methyl 2-(bromomethyl)-5-iodobenzoate make it a valuable tool for professionals in drug discovery and materials science.
-
Pharmaceutical Synthesis: As a bifunctional linker, it can be used to connect different pharmacophores or to build up complex heterocyclic scaffolds. The halogen atoms themselves can participate in "halogen bonding," a non-covalent interaction that can influence drug-receptor binding.[2][3] Its role as a building block is critical for creating libraries of compounds for screening and lead optimization.[19]
-
Materials Science: Aryl halides are fundamental precursors for conjugated organic materials used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The ability to perform selective cross-coupling reactions allows for the precise tuning of the electronic and photophysical properties of these materials.
Safety and Handling
Methyl 2-(bromomethyl)-5-iodobenzoate is a reactive chemical intermediate and must be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for hazard assessment.
Hazard Identification
Based on supplier information and data for similar benzylic bromides and aryl halides, the compound should be treated as hazardous.[20][21]
| Hazard Class | GHS Statement | Description |
| Acute Toxicity, Oral | H302: Harmful if swallowed | The compound is likely toxic upon ingestion. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | As a reactive benzylic bromide, it is expected to be corrosive and a lachrymator (tear-producing agent).[21] |
| Eye Damage | H318: Causes serious eye damage | Direct contact can cause irreversible eye damage. |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.[21]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[21]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C as recommended by suppliers. Keep away from incompatible materials such as strong bases and oxidizing agents.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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Alchimica. (n.d.). Methyl 2-(Bromomethyl)-5-iodobenzoate (1 x 100 mg). Retrieved from [Link]
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Fors, B. P., et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. PMC. Retrieved from [Link]
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Procter, D. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1663-1672. Retrieved from [Link]
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